molecular formula C13H15FN2S B6630134 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile

Cat. No.: B6630134
M. Wt: 250.34 g/mol
InChI Key: XSQNUVUAOSYEDE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile, also known as FTM, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FTM belongs to a class of compounds known as benzamides, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer activity, and its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, this compound also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile. One direction is to further investigate the mechanism of action of this compound, and to identify the specific enzymes and signaling pathways that are targeted by this compound. Another direction is to study the potential of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could investigate the potential of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer activity.

Synthesis Methods

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile can be synthesized using a variety of methods, including the reaction of 2-fluoro-5-nitrobenzonitrile with 1,4-thiazepan-4-ylmethylamine in the presence of a reducing agent. The resulting compound is then purified using column chromatography. Other synthesis methods include the reaction of 2-fluoro-5-chlorobenzonitrile with 1,4-thiazepan-4-ylmethylamine in the presence of a base, and the reaction of 2-fluoro-5-aminobenzonitrile with 1,4-thiazepan-4-ylmethyl chloride.

Scientific Research Applications

2-Fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile has been studied extensively for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have potent anti-inflammatory effects, and has been studied as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-cancer activity, and has been studied as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

2-fluoro-5-(1,4-thiazepan-4-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c14-13-3-2-11(8-12(13)9-15)10-16-4-1-6-17-7-5-16/h2-3,8H,1,4-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQNUVUAOSYEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CC2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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